molecular formula C12H17N5O6S B13906421 Antibacterial agent 33

Antibacterial agent 33

Cat. No.: B13906421
M. Wt: 359.36 g/mol
InChI Key: KHYMPNFZHMCNDP-VGMNWLOBSA-N
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Description

Antibacterial agent 33 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has garnered significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 33 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. Subsequent steps may involve cyclization, functional group modifications, and purification processes. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is typically purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 33 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles like ammonia or amines, solvents like ethanol or acetone.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antibacterial agent 33 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and evaluate the efficacy of new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug resistant bacteria.

    Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

Antibacterial agent 33 can be compared with other similar compounds such as penicillin, cephalosporin, and vancomycin. While all these compounds target bacterial cell wall synthesis, this compound is unique due to its ability to overcome resistance mechanisms that affect other antibiotics. For instance, it remains effective against bacteria that produce beta-lactamase enzymes, which degrade penicillin and cephalosporin.

Comparison with Similar Compounds

  • Penicillin
  • Cephalosporin
  • Vancomycin
  • Daptomycin

Properties

Molecular Formula

C12H17N5O6S

Molecular Weight

359.36 g/mol

IUPAC Name

[(2S,5R)-7-oxo-2-[5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

InChI

InChI=1S/C12H17N5O6S/c18-12-16-6-7(17(12)23-24(19,20)21)3-4-9(16)11-15-14-10(22-11)8-2-1-5-13-8/h7-9,13H,1-6H2,(H,19,20,21)/t7-,8+,9+/m1/s1

InChI Key

KHYMPNFZHMCNDP-VGMNWLOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)[C@@H]3CC[C@@H]4CN3C(=O)N4OS(=O)(=O)O

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)C3CCC4CN3C(=O)N4OS(=O)(=O)O

Origin of Product

United States

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